molecular formula C55H74N14O17S3 B010984 Cholecystokinin-9 CAS No. 108050-84-6

Cholecystokinin-9

Cat. No.: B010984
CAS No.: 108050-84-6
M. Wt: 1299.5 g/mol
InChI Key: AOVFOMQIRNOPOR-LVHVEONVSA-N
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Description

Cholecystokinin-9 is a peptide hormone that plays a crucial role in the digestive system. It is a shorter form of the cholecystokinin peptide family, which is known for stimulating the digestion of fats and proteins. This compound is produced in the small intestine and the central nervous system, where it functions as both a hormone and a neurotransmitter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholecystokinin-9 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Cholecystokinin-9 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.

Major Products: The major products of these reactions are modified peptides with altered amino acid sequences or oxidation states, which can affect the biological activity of this compound.

Scientific Research Applications

Cholecystokinin-9 has a wide range of applications in scientific research:

Mechanism of Action

Cholecystokinin-9 exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) located on the surface of target cells. This binding activates G-protein-coupled receptor pathways, leading to the release of intracellular calcium ions and the activation of various signaling cascades. These pathways regulate digestive enzyme secretion, gallbladder contraction, and satiety signals .

Comparison with Similar Compounds

    Cholecystokinin-8: Another shorter form of cholecystokinin with similar biological functions.

    Gastrin: A peptide hormone with a similar structure and function, primarily involved in stimulating gastric acid secretion.

    Caerulein: A peptide found in amphibians that mimics the action of cholecystokinin.

Uniqueness: Cholecystokinin-9 is unique due to its specific amino acid sequence and its dual role as a hormone and neurotransmitter. Its shorter length compared to other cholecystokinin peptides allows for more targeted studies on its specific functions and interactions .

Properties

CAS No.

108050-84-6

Molecular Formula

C55H74N14O17S3

Molecular Weight

1299.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C55H74N14O17S3/c1-87-21-18-37(64-51(79)40(24-31-14-16-33(17-15-31)86-89(83,84)85)68-54(82)42(26-45(71)72)67-48(76)35(56)12-8-20-60-55(58)59)49(77)62-29-44(70)63-41(25-32-28-61-36-13-7-6-11-34(32)36)52(80)65-38(19-22-88-2)50(78)69-43(27-46(73)74)53(81)66-39(47(57)75)23-30-9-4-3-5-10-30/h3-7,9-11,13-17,28,35,37-43,61H,8,12,18-27,29,56H2,1-2H3,(H2,57,75)(H,62,77)(H,63,70)(H,64,79)(H,65,80)(H,66,81)(H,67,76)(H,68,82)(H,69,78)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

AOVFOMQIRNOPOR-LVHVEONVSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

sequence

RDXMGWMDF

Synonyms

CCK-9
CCK9 peptide
cholecystokinin 9
cholecystokinin-9

Origin of Product

United States

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